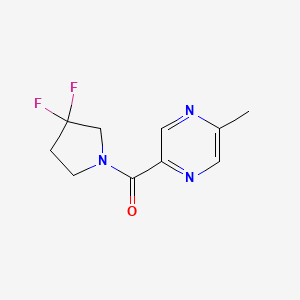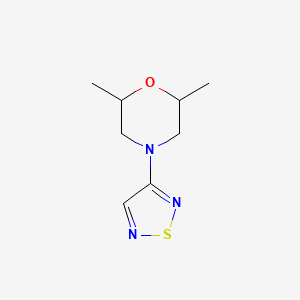![molecular formula C10H19NO2 B6428503 4-[(oxan-4-yl)methyl]morpholine CAS No. 1862794-30-6](/img/structure/B6428503.png)
4-[(oxan-4-yl)methyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(oxan-4-yl)methyl]morpholine” is a chemical compound. It is a derivative of morpholine, which is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH . This heterocycle features both amine and ether functional groups .
Synthesis Analysis
Morpholines, including “this compound”, can be synthesized from 1,2-amino alcohols and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Chemical Reactions Analysis
Morpholines are frequently found in biologically active molecules and pharmaceuticals . They can be synthesized from 1,2-amino alcohols and related compounds . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .Wissenschaftliche Forschungsanwendungen
4-[(oxan-4-yl)methyl]morpholine is widely used in scientific research, particularly as a reagent in organic synthesis. It has been used as a catalyst in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. Furthermore, this compound has been used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fine chemicals.
Wirkmechanismus
4-[(oxan-4-yl)methyl]morpholine acts as a nucleophile in many organic reactions, meaning that it can react with electrophiles such as carbonyl compounds. This reaction is typically carried out in an aprotic solvent such as toluene or xylene, and the resulting product is isolated by distillation. The reaction of this compound with electrophiles is typically catalyzed by Lewis acids such as boron trifluoride.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. However, it has been used in the synthesis of a variety of compounds which may have biochemical and physiological effects. Therefore, it is important to consider the potential effects of any compounds synthesized using this compound.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(oxan-4-yl)methyl]morpholine has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available reagent, and it is relatively stable and non-toxic. Furthermore, it is a versatile reagent, as it can be used in a variety of reactions and as an intermediate in the synthesis of a variety of compounds. On the other hand, this compound has some limitations. It is not soluble in water, so it must be used in an aprotic solvent such as toluene or xylene. Additionally, it is sensitive to light and air, and it can react with other compounds if not stored properly.
Zukünftige Richtungen
In the future, 4-[(oxan-4-yl)methyl]morpholine could be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fine chemicals. Additionally, it could be used as a catalyst in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. Furthermore, it could be used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fine chemicals. Finally, it could be used in the development of new organic synthesis methods and catalysts.
Synthesemethoden
4-[(oxan-4-yl)methyl]morpholine can be synthesized by the reaction of morpholine with 4-chloro-2-methyl-oxan-4-yl bromide. This reaction is typically carried out in a solvent such as dichloromethane or acetonitrile, and the resulting product is isolated by filtration. Alternatively, this compound can be synthesized from the reaction of morpholine with 4-chloro-2-methyl-oxan-4-yl chloride. This reaction is typically carried out in a solvent such as toluene or xylene, and the resulting product is isolated by distillation.
Eigenschaften
IUPAC Name |
4-(oxan-4-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-5-12-6-2-10(1)9-11-3-7-13-8-4-11/h10H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYLXUUFGSNETM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide](/img/structure/B6428425.png)
![N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B6428436.png)
![3-chloro-4-fluoro-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6428449.png)
![N-{2-[4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6428456.png)
![N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B6428459.png)
![2-(benzylsulfanyl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B6428462.png)
![N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}butane-1-sulfonamide](/img/structure/B6428469.png)
![3-chloro-4-fluoro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6428472.png)
![4-methyl-1-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6428484.png)
![1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(thiophen-3-yl)piperidine](/img/structure/B6428510.png)


![2,5-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B6428530.png)
![2,6-difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B6428532.png)